molecular formula C11H11N3O B1464554 2-Cyclopropyl-6-(furan-2-yl)pyrimidin-4-amine CAS No. 1249209-51-5

2-Cyclopropyl-6-(furan-2-yl)pyrimidin-4-amine

Cat. No. B1464554
M. Wt: 201.22 g/mol
InChI Key: PUKIUHXFMDJPKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Cyclopropyl-6-(furan-2-yl)pyrimidin-4-amine” is a chemical compound with the molecular formula C11H11N3O and a molecular weight of 201.22 g/mol1. It is not intended for human or veterinary use and is available for research use only1.



Synthesis Analysis

Unfortunately, specific synthesis information for “2-Cyclopropyl-6-(furan-2-yl)pyrimidin-4-amine” was not found in the search results. However, pyrimidinamine derivatives, which this compound is a part of, have been synthesized using various methods2. For instance, a series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism2.



Molecular Structure Analysis

The molecular structure of “2-Cyclopropyl-6-(furan-2-yl)pyrimidin-4-amine” consists of a pyrimidine ring attached to a furan ring and a cyclopropyl group1. Unfortunately, specific structural analysis information for this compound was not found in the search results.



Chemical Reactions Analysis

Specific chemical reactions involving “2-Cyclopropyl-6-(furan-2-yl)pyrimidin-4-amine” were not found in the search results. However, pyrimidinamine derivatives, which this compound is a part of, have been involved in various chemical reactions2.



Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Cyclopropyl-6-(furan-2-yl)pyrimidin-4-amine” are not explicitly mentioned in the search results. However, it has a molecular weight of 201.22 g/mol1.


Scientific Research Applications

Application 1: Fungicidal Activity

  • Specific Scientific Field: Medicinal Chemistry, Agriculture
  • Summary of the Application: Pyrimidinamine derivatives, including “2-Cyclopropyl-6-(furan-2-yl)pyrimidin-4-amine”, are considered promising agricultural compounds due to their outstanding activity and their mode of action, which is different from other fungicides . They have been a hot topic in the pesticide field for many years because of their excellent biological activity .
  • Methods of Application or Experimental Procedures: A series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism . The new compounds showed excellent fungicidal activity .
  • Results or Outcomes: Among these compounds, (S)-5-chloro-6-(difluoromethyl)-2-methyl-N-(1-((5-(trifluoromethyl)pyridin- 2-yl)oxy)propan-2-yl)pyrimidin-4-amine, T33, had the best control effect on corn rust with EC 50 values of 0.60 mg/L, versus commercial fungicide tebuconazole (1.65 mg/L) .

Application 2: Antiviral Research

  • Specific Scientific Field: Medicinal Chemistry, Virology
  • Summary of the Application: Indole derivatives, which include compounds like “2-Cyclopropyl-6-(furan-2-yl)pyrimidin-4-amine”, have been found to possess various biological activities, including antiviral properties . This has created interest among researchers to synthesize a variety of indole derivatives .
  • Methods of Application or Experimental Procedures: Various indole derivatives were synthesized and tested for in vitro antiproliferative activity . The compounds were evaluated against a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .

Application 2: Antiviral Research

  • Specific Scientific Field: Medicinal Chemistry, Virology
  • Summary of the Application: Indole derivatives, which include compounds like “2-Cyclopropyl-6-(furan-2-yl)pyrimidin-4-amine”, have been found to possess various biological activities, including antiviral properties . This has created interest among researchers to synthesize a variety of indole derivatives .
  • Methods of Application or Experimental Procedures: Various indole derivatives were synthesized and tested for in vitro antiproliferative activity . The compounds were evaluated against a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .

Safety And Hazards

Specific safety and hazard information for “2-Cyclopropyl-6-(furan-2-yl)pyrimidin-4-amine” was not found in the search results. It is important to note that this compound is not intended for human or veterinary use and is available for research use only1.


properties

IUPAC Name

2-cyclopropyl-6-(furan-2-yl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c12-10-6-8(9-2-1-5-15-9)13-11(14-10)7-3-4-7/h1-2,5-7H,3-4H2,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUKIUHXFMDJPKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CC(=N2)N)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopropyl-6-(furan-2-yl)pyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Cyclopropyl-6-(furan-2-yl)pyrimidin-4-amine
Reactant of Route 2
2-Cyclopropyl-6-(furan-2-yl)pyrimidin-4-amine
Reactant of Route 3
Reactant of Route 3
2-Cyclopropyl-6-(furan-2-yl)pyrimidin-4-amine
Reactant of Route 4
Reactant of Route 4
2-Cyclopropyl-6-(furan-2-yl)pyrimidin-4-amine
Reactant of Route 5
Reactant of Route 5
2-Cyclopropyl-6-(furan-2-yl)pyrimidin-4-amine
Reactant of Route 6
Reactant of Route 6
2-Cyclopropyl-6-(furan-2-yl)pyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.